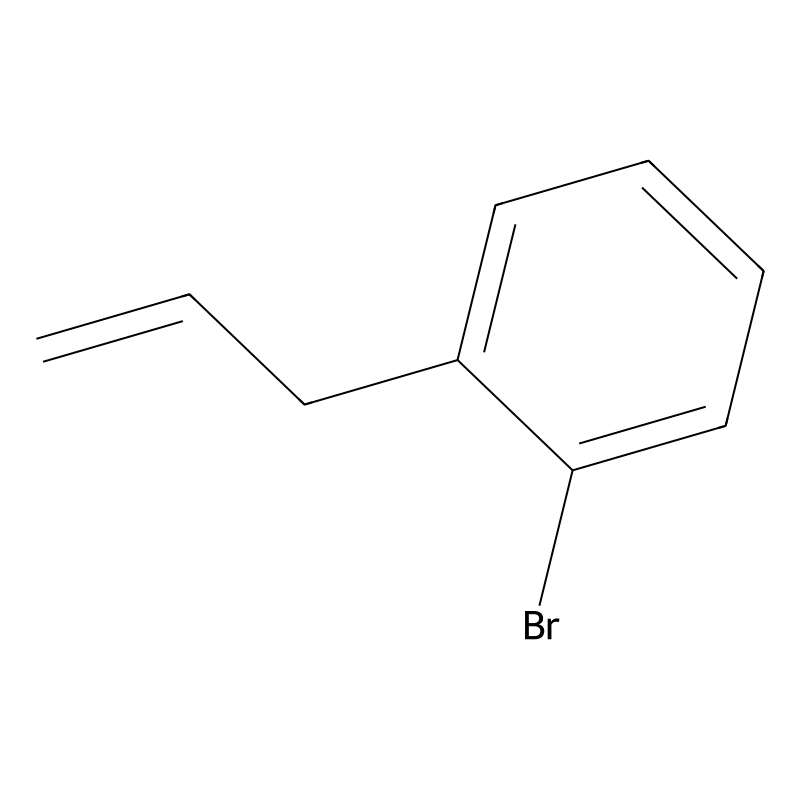

1-Allyl-2-bromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

One of the primary applications of 1-Allyl-2-bromobenzene lies in its role as a precursor for the synthesis of various organic molecules. The presence of both an allyl group (CH₂CH=CH₂) and a bromine atom (Br) on the benzene ring makes it a valuable starting material for diverse organic reactions.

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the coupling of 1-Allyl-2-bromobenzene with various boronic acids, leading to the formation of complex organic molecules with diverse functionalities.

- Heck Reaction: This palladium-catalyzed reaction enables the formation of alkenes by coupling 1-Allyl-2-bromobenzene with alkenes or styrenes.

- Sonogashira Coupling: This copper-catalyzed reaction facilitates the coupling of 1-Allyl-2-bromobenzene with terminal alkynes, leading to the formation of substituted alkynes with various applications.

These are just a few examples, and the versatility of 1-Allyl-2-bromobenzene allows for its utilization in various other organic synthesis pathways.

Research in Material Science:

-Allyl-2-bromobenzene has also been explored in the field of material science due to its interesting properties.

- Liquid Crystals: Research suggests that 1-Allyl-2-bromobenzene can be incorporated into the design of novel liquid crystals, potentially impacting applications in displays and sensors.

- Polymers: Studies have investigated the use of 1-Allyl-2-bromobenzene in the synthesis of functional polymers with potential applications in organic electronics and drug delivery systems.

1-Allyl-2-bromobenzene, also referred to as 2-Allylbromobenzene or 2-Bromo-1-allylbenzene, is an organic compound with the molecular formula CHBr. This compound is characterized by a bromine atom located at the second position of the benzene ring and an allyl group attached at the first position. It is primarily utilized in organic synthesis due to its reactivity and functional groups, making it a valuable intermediate in various

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH), leading to the formation of different substituted benzene derivatives.

- Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst, producing biaryl compounds.

- Annulation Reactions: It can undergo annulation with internal alkynes using a hydrazone-palladium catalyst system to yield polysubstituted naphthalene derivatives.

1-Allyl-2-bromobenzene can be synthesized through several methods:

- Bromination of Allylbenzene: This method involves treating allylbenzene with bromine (Br) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr). The reaction conditions must be controlled to ensure selective bromination at the desired position on the benzene ring.

- Palladium-Catalyzed Cross-Coupling: In industrial settings, continuous flow processes may enhance efficiency and yield. Precise control over reaction parameters like temperature and pressure ensures consistent product quality. Purification techniques such as distillation or recrystallization are employed to achieve high purity .

1-Allyl-2-bromobenzene finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Material Science: This compound can be used in developing new materials due to its reactive nature and ability to form complex structures.

Interaction studies involving 1-Allyl-2-bromobenzene primarily focus on its reactivity with nucleophiles and coupling partners. The compound's bromine atom facilitates nucleophilic substitution, while the allyl group allows for coupling reactions. Research into its interactions could provide insights into its potential applications and reactivity patterns.

Several compounds share structural similarities with 1-Allyl-2-bromobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Allylbenzene | CH | Contains an allyl group without bromine |

| 1-Bromo-2-methylbenzene | CHBr | Bromine at a different position on benzene |

| 3-Allyl-4-bromobenzene | CHBr | Bromine at the fourth position |

Uniqueness: What sets 1-Allyl-2-bromobenzene apart from these compounds is its specific positioning of both the allyl and bromine groups, which influences its reactivity and potential applications in organic synthesis.

Molecular Structure Overview

1-Allyl-2-bromobenzene (Chemical Abstracts Service number 42918-20-7) exhibits a molecular structure characterized by an aromatic benzene ring with two distinct substituents [1] [2]. The compound features a bromine atom at the ortho position (position 2) and an allyl group (-CH₂CH=CH₂) at position 1, resulting in the molecular formula C₉H₉Br with a molecular weight of 197.07 g/mol [3] [4].

Bond Lengths and Angles

The molecular geometry of 1-Allyl-2-bromobenzene follows predictable patterns based on established data for substituted benzene derivatives. The aromatic carbon-carbon bond lengths are expected to be in the range of 1.39-1.40 Å, consistent with standard benzene ring geometry [5] [6]. The carbon-bromine bond length is anticipated to be approximately 1.90-1.91 Å, based on experimental measurements of bromobenzene [7] [8].

| Bond Type | Expected Length | Angle Type | Expected Angle |

|---|---|---|---|

| C-C (aromatic) | 1.39-1.40 Å | C-C-C (benzene) | 120° |

| C-Br (aromatic) | 1.90-1.91 Å | C-C-Br | 119-121° |

| C-C (allyl) | 1.51-1.52 Å | C-C=C (allyl) | 124-126° |

| C=C (allyl) | 1.33-1.34 Å | Br-C-C (ortho) | 118-122° |

The presence of the bromine substituent introduces slight deviations from ideal benzene geometry due to its significant electronegativity and size. Studies on monosubstituted benzene derivatives indicate that bond angle deformations occur primarily at positions adjacent to the substituent [5] [6]. The bromine atom creates localized distortions in the benzene ring, with the most pronounced effects observed at the ipso and ortho positions.

Conformational Analysis

The allyl group attachment to the benzene ring introduces conformational flexibility through rotation about the C-C single bond connecting the aromatic ring to the allyl methylene group. Based on computational studies of allylbenzene derivatives, the minimum energy conformation typically involves the allyl group oriented to minimize steric interactions with the ortho bromine substituent [9] [10].

The rotational barrier about the benzylic C-C bond is estimated to be relatively low (approximately 3-5 kcal/mol), allowing for facile interconversion between conformers at room temperature [11]. The presence of the ortho bromine atom may introduce additional steric constraints, potentially affecting the preferred conformational arrangements of the allyl substituent.

Electronic Effects on Geometry

The bromine substituent exerts both inductive and mesomeric effects on the benzene ring electronic distribution [5]. The inductive electron-withdrawing effect of bromine decreases with distance from the substitution site, while mesomeric donation through lone pair interactions affects primarily the ortho and para positions. These electronic perturbations result in subtle but measurable changes in bond lengths and angles throughout the aromatic system.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance

The ¹H Nuclear Magnetic Resonance spectrum of 1-Allyl-2-bromobenzene exhibits distinct signal patterns characteristic of the aromatic and aliphatic proton environments [12] [13]. The aromatic protons appear in the characteristic downfield region between 6.8-7.6 parts per million, with the precise chemical shifts influenced by the electron-withdrawing effect of the bromine substituent [14].

| Proton Environment | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.8-7.6 ppm | Multiplet | 4H |

| Allyl CH₂ | 3.3-3.5 ppm | Doublet | 2H |

| Vinyl CH | 5.8-6.1 ppm | Multiplet | 1H |

| Terminal =CH₂ | 5.0-5.3 ppm | Multiplet | 2H |

The allyl group protons display the characteristic pattern observed in allylbenzene derivatives [15] [16]. The methylene protons adjacent to the benzene ring appear as a doublet around 3.3-3.5 parts per million due to coupling with the vinyl proton. The vinyl proton exhibits a more complex multipicity pattern in the 5.8-6.1 parts per million region, while the terminal methylene protons appear as multiplets between 5.0-5.3 parts per million [12].

Carbon-13 Nuclear Magnetic Resonance

The ¹³C Nuclear Magnetic Resonance spectrum provides valuable information about the carbon environments within the molecule [17] [18]. The aromatic carbons appear in the characteristic aromatic region between 125-140 parts per million, with the carbon bearing the bromine substituent showing distinctive downfield shifts due to the heavy atom effect [19].

| Carbon Environment | Chemical Shift Range | Notes |

|---|---|---|

| Aromatic C | 125-140 ppm | Bromine-bearing carbon most downfield |

| Allyl CH₂ | 37-40 ppm | Benzylic position |

| Vinyl C | 135-140 ppm | Overlaps with aromatic region |

| Terminal CH₂ | 115-118 ppm | Characteristic vinyl carbon |

The bromine substituent creates a distinctive pattern in the ¹³C spectrum, with the ipso carbon (carbon bearing bromine) typically appearing around 122-125 parts per million due to the diamagnetic shielding effect of the heavy bromine atom [19]. This upfield shift is characteristic of brominated aromatic compounds and serves as a diagnostic feature for structural confirmation.

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 1-Allyl-2-bromobenzene exhibits characteristic absorption bands that confirm the presence of both aromatic and alkene functionalities [20] [21]. The spectrum displays several diagnostic regions that provide structural information about the compound.

| Functional Group | Wavenumber Range | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | Medium | sp² C-H bonds |

| Alkene C-H stretch | 3080-3100 cm⁻¹ | Medium | Vinyl C-H bonds |

| C=C stretch | 1630-1680 cm⁻¹ | Medium | Alkene double bond |

| Aromatic C=C stretch | 1580-1600 cm⁻¹ | Medium | Benzene ring vibrations |

| C-H bending | 900-680 cm⁻¹ | Strong | Out-of-plane bending |

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, slightly overlapping with the alkene C-H stretches [20]. The C=C stretching vibration of the allyl group is observed in the 1630-1680 cm⁻¹ range, while the aromatic C=C stretches appear at lower frequencies (1580-1600 cm⁻¹) due to conjugation effects within the benzene ring [22].

The fingerprint region below 1500 cm⁻¹ contains complex vibrational patterns characteristic of the specific molecular structure, including C-Br stretching vibrations and various bending modes [21]. These features provide confirmatory evidence for the presence of the brominated aromatic system.

Mass Spectrometry

The mass spectrum of 1-Allyl-2-bromobenzene exhibits characteristic fragmentation patterns typical of brominated aromatic compounds [23] [24] [25]. The molecular ion appears as a doublet at m/z 197/199 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance [26].

| Fragment | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺- | 197/199 | Low-Medium | Molecular ion |

| [M-Br]⁺ | 117 | High (Base peak) | Benzyl cation |

| [M-CH₂=CH₂]⁺ | 169/171 | Medium | Loss of ethylene |

| [C₇H₇]⁺ | 91 | Medium | Tropylium ion |

The base peak typically appears at m/z 117, corresponding to the loss of bromine to form a resonance-stabilized benzyl cation [27] [16]. This fragmentation pattern is consistent with the tendency of brominated aromatic compounds to undergo facile halogen loss under electron impact conditions [24] [26].

The formation of the tropylium ion (m/z 91) through rearrangement of the benzyl cation represents another significant fragmentation pathway [27]. Additional fragmentations include the loss of the ethylene unit (CH₂=CH₂) from the allyl group, resulting in peaks at m/z 169/171 [23].

Thermal Stability and Phase Behavior

Thermal Decomposition Characteristics

The thermal stability of 1-Allyl-2-bromobenzene is influenced by the presence of both the bromine substituent and the allyl functional group [28] [29]. Based on studies of related brominated aromatic compounds, the molecule is expected to exhibit moderate thermal stability with decomposition occurring at elevated temperatures exceeding 300°C [8] [30].

| Thermal Property | Value | Method/Notes |

|---|---|---|

| Melting Point | Not reported | Liquid at room temperature |

| Boiling Point | ~240-250°C (estimated) | Based on structural analogs |

| Thermal Decomposition | >300°C (estimated) | Similar to bromobenzene |

| Flash Point | 93.3°C | Experimental measurement |

The flash point of 93.3°C indicates that the compound poses moderate fire hazards under standard handling conditions [3] [4]. This value is consistent with the molecular weight and vapor pressure characteristics expected for substituted aromatic compounds of similar structure [31].

Phase Transition Behavior

1-Allyl-2-bromobenzene exists as a liquid at room temperature, with no reported solid-liquid phase transitions occurring under normal atmospheric conditions [3] [32]. The absence of a reported melting point suggests that the compound may have a melting point below ambient temperature or may exist as a supercooled liquid under standard conditions.

The boiling point is estimated to be in the range of 240-250°C, based on comparisons with related brominated aromatic compounds [8] [33]. This estimate considers the combined effects of molecular weight, polarity, and intermolecular interactions arising from both the bromine substituent and the allyl group.

Thermal Analysis Considerations

Thermal analysis techniques such as Thermogravimetric Analysis and Differential Scanning Calorimetry would provide valuable quantitative data regarding the thermal behavior of 1-Allyl-2-bromobenzene [34] [35]. These methods could reveal specific decomposition pathways, thermal transition temperatures, and activation energies for thermal processes.

The allyl functional group may undergo thermal polymerization or oxidation reactions at elevated temperatures, potentially complicating the thermal analysis profile [36]. The bromine substituent may participate in thermal elimination reactions, leading to the formation of hydrogen bromide and unsaturated aromatic products [37].

Solubility and Partition Coefficients

Aqueous Solubility

1-Allyl-2-bromobenzene exhibits very limited solubility in water, characteristic of hydrophobic aromatic compounds [38] [39]. The combination of the aromatic benzene ring and the bromine substituent creates a predominantly nonpolar molecular environment that is incompatible with aqueous media.

| Solvent System | Solubility | Classification |

|---|---|---|

| Water | Very low (<0.1 g/L) | Hydrophobic |

| Ethanol | Soluble | Moderate |

| Acetone | Soluble | Good |

| Diethyl ether | Highly soluble | Excellent |

| Hexane | Soluble | Good |

The low aqueous solubility is attributed to the hydrophobic nature of both the aromatic ring system and the allyl substituent [38]. The presence of the bromine atom, while polar, does not significantly enhance water solubility due to its position within the predominantly nonpolar molecular framework.

Organic Solvent Solubility

1-Allyl-2-bromobenzene demonstrates good to excellent solubility in most organic solvents . The compound is readily soluble in alcohols such as ethanol, with moderate solubility characteristics. Higher solubility is observed in aprotic solvents including acetone, diethyl ether, and aliphatic hydrocarbons [38].

The enhanced solubility in nonpolar and weakly polar organic solvents reflects the compound's lipophilic character [41]. The aromatic ring system provides π-π interaction capabilities with aromatic solvents, while the alkyl portions of the allyl group contribute to solubility in aliphatic hydrocarbon solvents.

Partition Coefficients

The octanol-water partition coefficient (log P) for 1-Allyl-2-bromobenzene is estimated to be in the range of 3.5-4.0, indicating significant lipophilic character [42] [43]. This value is consistent with the molecular structure, which combines aromatic and aliphatic hydrophobic elements with minimal polar functionality.

| Partition System | log P Value | Implication |

|---|---|---|

| Octanol/Water | 3.5-4.0 (estimated) | Lipophilic character |

| Cyclohexane/Water | 4.0-4.5 (estimated) | Strong hydrophobic tendency |

The relatively high partition coefficient values suggest that the compound will preferentially distribute into lipophilic phases in biological and environmental systems [43] [44]. This partitioning behavior has implications for bioaccumulation potential and environmental fate assessment.

Environmental Partitioning

The hydrophobic nature of 1-Allyl-2-bromobenzene suggests that it will exhibit strong affinity for organic matter in environmental systems [44]. The compound is expected to partition preferentially into sediments, organic soils, and biological lipid phases rather than remaining dissolved in aqueous environments.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant